2-Amino-1-(3-methoxypiperidin-1-yl)ethanone
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Overview
Description
2-Amino-1-(3-methoxypiperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 3-methoxypiperidine with an appropriate amino acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .
Chemical Reactions Analysis
2-Amino-1-(3-methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-1-(3-methoxypiperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
2-Amino-1-(3-methoxypiperidin-1-yl)ethanone can be compared with other similar compounds, such as:
- 2-Amino-1-(3-methoxypiperidin-1-yl)propanone
- 2-Amino-1-(3-methoxypiperidin-1-yl)butanone
- 2-Amino-1-(3-methoxypiperidin-1-yl)pentanone
These compounds share similar structural features but may differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-amino-1-(3-methoxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNWTRLTWKJAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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